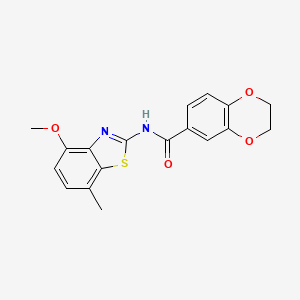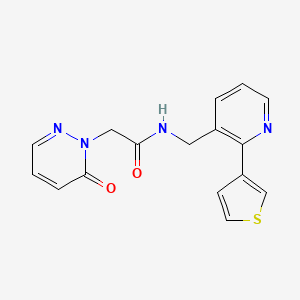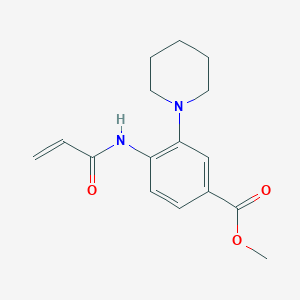
1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine; dihydrochloride is a chemical compound likely studied for its potential in various chemical and pharmacological applications. Its structure suggests it belongs to the class of compounds containing oxazole rings and cyclopropyl groups, known for their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds often involves strategic cyclization reactions and functional group transformations. For example, the regioselective intramolecular amination of cyclopropylmethyl cation has been used to synthesize tetrahydro-1,3-oxazepines, demonstrating the utility of cyclopropyl groups in synthesizing heterocyclic compounds (Skvorcova, Grigorjeva, & Jirgensons, 2015).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted through spectroscopic methods and X-ray diffraction. For example, crystal and molecular structure analysis of a bioactive heterocyclic compound containing a cyclopropyl group revealed insights into its conformation and electronic properties (Thimmegowda et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving cyclopropyl groups and oxazole rings are diverse. Cyclopropyl groups can participate in cycloaddition reactions, illustrating their versatility in synthetic chemistry. The synthesis of 1,3-oxazepines through cycloaddition reactions highlights this versatility (Ramadan, 2018).
Aplicaciones Científicas De Investigación
Antidepressant Effects
Research has shown that compounds similar to 1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine; dihydrochloride, such as 1-(4,5-dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine, demonstrate significant antidepressant effects. These effects were observed in animal models, where a reduction in immobility times indicated an antidepressant action (Karama et al., 2016).
Anticancer and Antimicrobial Applications
A study on 1,3-oxazole derivatives found that some compounds showed promising anticancer activity against a panel of 60 cancer cell lines. Additionally, these compounds exhibited in vitro antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (Katariya et al., 2021).
Synthesis of Complex Organic Compounds
The synthesis of complex organic compounds, such as N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, leverages the structural characteristics of 1,3-oxazole derivatives. These compounds are synthesized using 1,3-dipolar cycloaddition reactions and are structurally characterized using various spectroanalytical techniques (Younas et al., 2014).
Antibacterial Agents
1,3-oxazole derivatives have been used in synthesizing new pyridone carboxylic acid antibacterial agents. For instance, derivatives like 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid have shown potent antibacterial activity (Uno et al., 1989).
Enantioselective Synthesis in Medicinal Chemistry
The enantioselective synthesis of compounds like 2-(2-Arylcyclopropyl)glycines, starting from simple aromatic aldehydes and acetylfuran, is another application. These compounds, derived from 1,3-oxazole analogs, serve as conformationally restricted homophenylalanine analogs, which are significant in medicinal chemistry (Demir et al., 2004).
Antimycobacterial Activity
Novel compounds like 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea have been synthesized to evaluate their in vitro and in vivo antimycobacterial activities. These studies provide insights into their potential use against multidrug-resistant Mycobacterium tuberculosis (Sriram et al., 2007).
Nonlinear Optical Properties and Photophysical Applications
Research on 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones has shown that these compounds exhibit excellent optical limiting behavior and third-order nonlinear optical properties, which are valuable in photophysical applications (Murthy et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-9-5-8-10-4-7(11-8)6-2-3-6;;/h4,6,9H,2-3,5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLLRCLNDFXXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(O1)C2CC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride | |
CAS RN |
2413898-84-5 |
Source


|
| Record name | [(5-cyclopropyl-1,3-oxazol-2-yl)methyl](methyl)amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile](/img/structure/B2483945.png)


![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2483948.png)






![2,6-dimethoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2483962.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2483965.png)